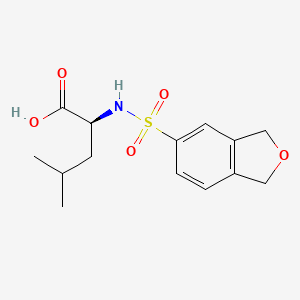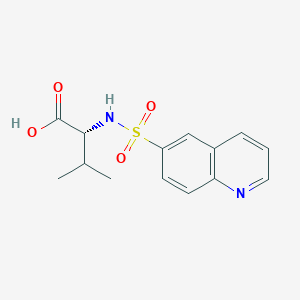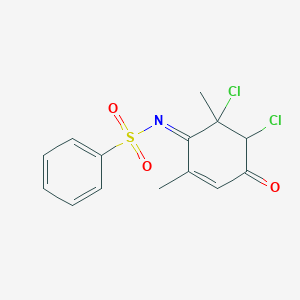![molecular formula C12H12FNO5S B6661652 (2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661652.png)
(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring substituted with a fluorine atom and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Amino Acid Coupling: The final step involves coupling the sulfonylated benzofuran derivative with an amino acid, such as alanine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-[(5-bromo-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid: Similar structure but with a bromine atom instead of fluorine.
(2S)-2-[(5-iodo-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5S/c1-6-9-5-8(13)3-4-10(9)19-12(6)20(17,18)14-7(2)11(15)16/h3-5,7,14H,1-2H3,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDYCWWLVCFSI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)N[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661571.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661581.png)
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)
![(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661595.png)
![(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661604.png)
![(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661611.png)

![(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661637.png)
![(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661651.png)
![(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661666.png)
![4-[[1-[2-(Cyclohexylamino)-2-oxoethyl]pyrazole-4-carbonyl]amino]-2-methylbenzoic acid](/img/structure/B6661673.png)

